molecular formula C7H5Cl2NO3 B2592555 1,5-Dichloro-3-methoxy-2-nitrobenzene CAS No. 74672-01-8

1,5-Dichloro-3-methoxy-2-nitrobenzene

Cat. No.: B2592555
CAS No.: 74672-01-8
M. Wt: 222.02
InChI Key: YVBJIJGYOHMSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-3-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of benzene, characterized by the presence of two chlorine atoms, one methoxy group, and one nitro group attached to the benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dichloro-3-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

    Chlorination: The addition of chlorine atoms to the benzene ring using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dichloro-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) and palladium catalyst (Pd/C).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products:

    Reduction: 1,5-Dichloro-3-methoxy-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1,5-Dichloro-3-carboxy-2-nitrobenzene.

Scientific Research Applications

1,5-Dichloro-3-methoxy-2-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1,5-Dichloro-3-methoxy-2-nitrobenzene can be compared with other similar compounds, such as:

    1,5-Dichloro-2-methoxy-3-nitrobenzene: Similar structure but different positioning of the methoxy and nitro groups.

    1,3-Dichloro-5-nitrobenzene: Lacks the methoxy group, leading to different chemical properties and reactivity.

    1,5-Dichloro-3-methoxybenzene: Lacks the nitro group, resulting in different applications and reactivity.

Properties

IUPAC Name

1,5-dichloro-3-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBJIJGYOHMSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.